2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a cyclohexylidene ring, a pyrrolidinyl group, and an isoindole moiety
Preparation Methods
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves several steps. One common method includes the acylation of dimedone with acetic anhydride in the presence of a catalytic quantity of 4-dimethylaminopyridine (DMAP) and triethylamine. The resulting product is then reacted with lipoamino acids in the presence of triethylamine in refluxing ethanol . This method ensures the stability of the compound under both acidic and basic conditions, making it suitable for various synthetic applications.
Chemical Reactions Analysis
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Scientific Research Applications
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity .
Mechanism of Action
The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with similar compounds such as:
Nalpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine: This compound has a similar cyclohexylidene structure but differs in its functional groups and applications.
4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid: This compound shares the cyclohexylidene core but has different substituents and reactivity.
Properties
IUPAC Name |
2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-pyrrolidin-1-ylbutyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-24(2)14-19(27)21(20(28)15-24)18(25-11-5-6-12-25)10-7-13-26-22(29)16-8-3-4-9-17(16)23(26)30/h3-4,8-9H,5-7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOZRQHPVQBRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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